molecular formula C14H12N2O4 B13944114 Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate CAS No. 32692-31-2

Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate

Cat. No.: B13944114
CAS No.: 32692-31-2
M. Wt: 272.26 g/mol
InChI Key: QCDHYPWNRLYDGE-UHFFFAOYSA-N
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Description

6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester is a complex organic compound that belongs to the class of phthalazines. This compound is known for its unique chemical structure, which includes a pyridazine ring fused with a phthalazine ring, and is often used as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester typically involves the reaction of hexahydro-pyridazine-3-carboxylic acid methyl ester hydrochloride with phthalic anhydride in the presence of diisopropylethylamine in toluene . The reaction conditions include heating the mixture to reflux temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Substitution reactions can occur at various positions on the pyridazine and phthalazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be used as intermediates in further chemical synthesis.

Scientific Research Applications

6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

32692-31-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 6,11-dioxo-1,4-dihydropyridazino[1,2-b]phthalazine-4-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)11-7-4-8-15-12(17)9-5-2-3-6-10(9)13(18)16(11)15/h2-7,11H,8H2,1H3

InChI Key

QCDHYPWNRLYDGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCN2N1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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